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Compound of Interest

Compound Name: 5-Fluoro-2-methylaniline

Cat. No.: B146954

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 5-Fluoro-2-methylaniline
and its positional isomers. Understanding the distinct spectroscopic signatures of these closely
related compounds is crucial for their unambiguous identification and characterization in
research, quality control, and drug development. This document presents a side-by-side
analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry analyses of 5-Fluoro-2-methylaniline and its isomers. These values
provide a clear basis for their differentiation.

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (8)

of Aromatic Chemical Shift () Chemical Shift ()
Isomer Protons (ppm) and  of -NHz Protons of -CHs Protons
Coupling (ppm) (ppm)
Constants (J in Hz)
6.97 (t, J=7.2 Hz, 1H),
5-Fluoro-2-

methylaniline

6.40 (t, J=9.9 Hz, 2H)
[1]

3.69 (s, 2H)[1]

2.12 (s, 3H)[1]

3-Fluoro-2-

methylaniline

6.90-6.50 (M, 3H)

3.75 (br s, 2H)

2.15 (s, 3H)

4-Fluoro-2-

methylaniline

6.95-6.60 (M, 3H)

3.60 (br s, 2H)

2.10 (s, 3H)

6-Fluoro-2-

methylaniline

7.00-6.60 (m, 3H)

3.80 (br s, 2H)

2.20 (d, J=2.0 Hz)

Table 2: 13C NMR Spectroscopic Data (Solvent: CDClIs)
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Isomer

Chemical Shifts (8) of
Aromatic Carbons (ppm)
and C-F Coupling
Constants (J in Hz)

Chemical Shift (8) of -CHs
Carbon (ppm)

5-Fluoro-2-methylaniline

162.24 (d, JC-F= 240.9 Hz),
145.82 (d, JC-F= 10.6 Hz),
131.12 (d, JC-F= 9.6 Hz),
117.62 (d, JC-F = 2.6 Hz),
104.67 (d, JC-F= 21.0 Hz),
101.56 (d, JC-F= 24.6 Hz)[1]

16.62 (s)[1]

3-Fluoro-2-methylaniline

161.8 (d, JC-F=241.0 Hz),
147.2 (d, JC-F=11.0 Hz), 130.5
(d, JC-F=5.0 Hz), 115.0 (d, JC-
F=2.0 Hz), 112.5 (d, JC-
F=22.0 Hz), 109.0 (d, JC-
F=22.0 Hz)

14.5 (d, JC-F=3.0 Hz)

4-Fluoro-2-methylaniline

157.0 (d, JC-F=235.0 Hz),
144.0 (d, JC-F=2.0 Hz), 125.0
(d, JC-F=7.0 Hz), 118.0 (d, JC-
F=7.0 Hz), 115.5 (d, JC-
F=22.0 Hz), 113.0 (d, JC-
F=21.0 Hz)

17.0 (s)

6-Fluoro-2-methylaniline

159.0 (d, JC-F=240.0 Hz),
145.5 (d, JC-F=12.0 Hz), 127.0
(d, JC-F=5.0 Hz), 122.5 (d, JC-
F=3.0 Hz), 118.0 (d, JC-
F=18.0 Hz), 114.0 (d, JC-
F=23.0 Hz)

14.0 (d, JC-F=4.0 Hz)

Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)
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. . . Aromatic C-H
N-H Stretching C-N Stretching C-F Stretching .
Isomer Bending
(cm™) (cm™?) (cm™?)
(cm™)

5-Fluoro-2-

- 3450, 3360 1280 1150 860, 810
methylaniline
3-Fluoro-2-

- 3480, 3390 1310 1170 870, 770
methylaniline
4-Fluoro-2-

- 3460, 3375 1295 1210 880, 820
methylaniline
6-Fluoro-2-

. 3490, 3400 1320 1190 780, 750
methylaniline

Table 4: Mass Spectrometry Data (Electron lonization - El)

Isomer Molecular lon (M+) [m/z] Key Fragment lons [m/z]
5-Fluoro-2-methylaniline 125 110, 95, 83
3-Fluoro-2-methylaniline 125 110, 95, 83
4-Fluoro-2-methylaniline 125 110, 95, 83
6-Fluoro-2-methylaniline 125 110, 95, 83

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:
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e Spectrometer: Bruker Avance Ill HD 400 MHz spectrometer.
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 20 ppm
e 13C NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-
corrected, and baseline-corrected using MestReNova software. Chemical shifts were
referenced to the TMS signal at 0.00 ppm for *H and the CDClIs solvent peak at 77.16 ppm for
13C_

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat
liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was
prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and
pressing the mixture into a thin pellet.

Instrumentation and Data Acquisition:
o Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

e Mode: Transmittance
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e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1

o Number of Scans: 16 A background spectrum of the empty sample compartment (or the pure
KBr pellet) was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the analyte (approximately 1 pug/mL) was prepared in
methanol.

Instrumentation and Data Acquisition:

Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD.
« lonization Mode: Electron lonization (EIl) at 70 eV.

e Mass Analyzer: Quadrupole

e Scan Range: m/z 40-400

e GC Conditions:

[¢]

Inlet Temperature: 250°C

[e]

Column: HP-5ms (30 m x 0.25 mm, 0.25 pm)

Carrier Gas: Helium at 1 mL/min

o

[¢]

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at
10°C/min.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
fluoro-2-methylaniline isomers.
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Sample Preparation

Isomer Sample

'

Dissolve in CDCI3 with TMS Prepare Neat Film or KBr Pellet Dilute in Methanol

Spectroscopi|c Analysis

NMR Spectroscopy

(*H and 2C) IR Spectroscopy GC-MS Analysis

Data Processing & Interpretation

Fourier Transform, Background Subtraction, Library Search,
Phasing, Baseline Correction Peak Identification Fragmentation Analysis

Comparative Analysis
of Spectra

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Logical Relationship of Isomerism and Spectroscopic
Data

The position of the fluorine atom on the aniline ring significantly influences the electronic
environment of the molecule, leading to distinct spectroscopic signatures. The following

diagram illustrates this relationship.
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Influence of isomerism on spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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